REACTION_SMILES
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[C:15](=[O:16])([O-:17])[OH:18].[CH3:1][O:2][c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][c:9]([N+:11]([O-:12])=[O:13])[cH:10]1.[CH3:20][CH2:21][OH:22].[ClH:14].[Fe:23].[Na+:19]>>[CH3:1][O:2][c:3]1[c:4]([C:5]#[N:6])[cH:7][cH:8][c:9]([NH2:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
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COc1cc(N)ccc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |